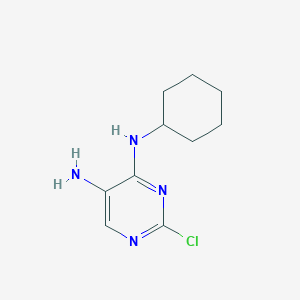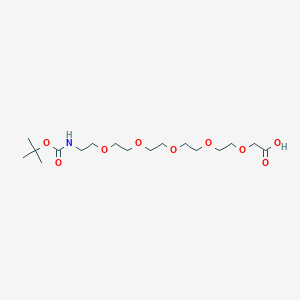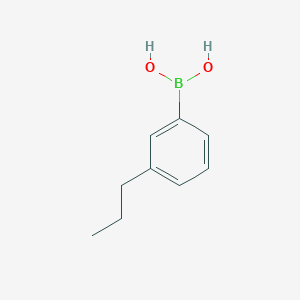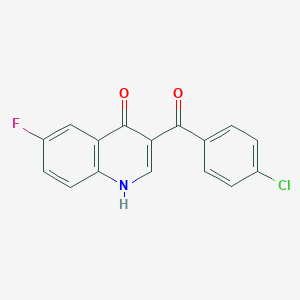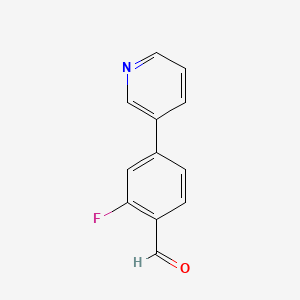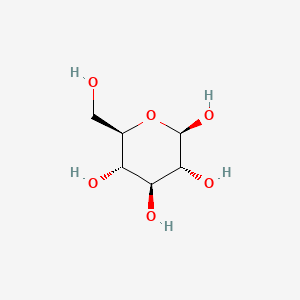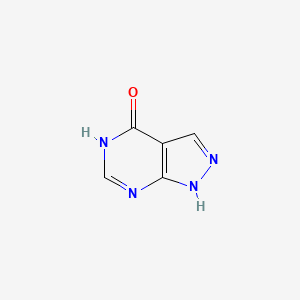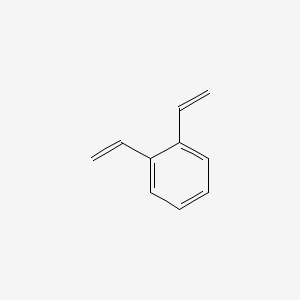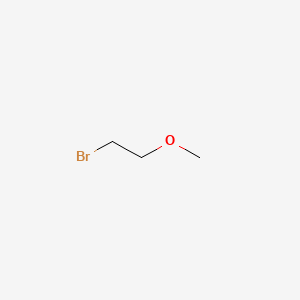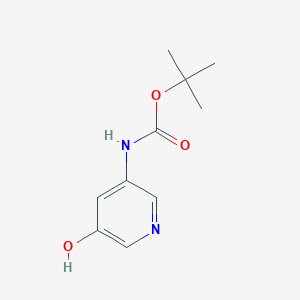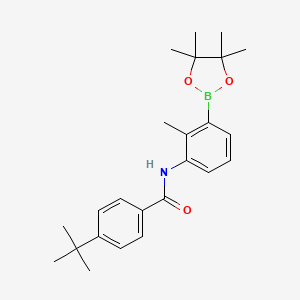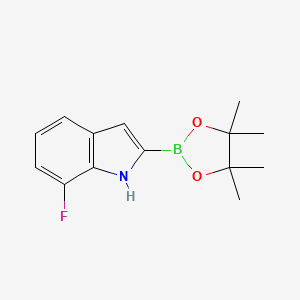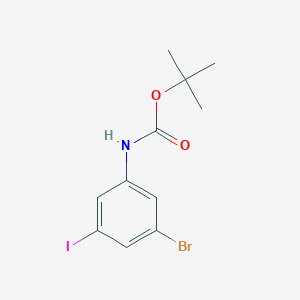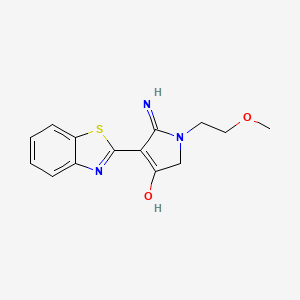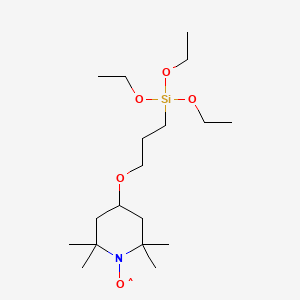
CID 121237448
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier CID 121237448 is known as 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]-. This compound is a stable free radical and is often used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- involves several steps. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with a suitable oxidizing agent to form the corresponding nitroxide radical. This intermediate is then reacted with 3-(triethoxysilyl)propyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are carefully monitored, including temperature, pressure, and the concentration of reactants, to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different nitroxide derivatives.
Reduction: It can be reduced back to the corresponding hydroxylamine.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various organometallic reagents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields different nitroxide radicals, while reduction results in hydroxylamine derivatives.
Applications De Recherche Scientifique
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: The compound is employed in the study of biological systems, particularly in the investigation of free radical processes and oxidative stress.
Mécanisme D'action
The mechanism of action of 1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- involves its ability to stabilize free radicals. The nitroxide radical can interact with other radicals, effectively neutralizing them and preventing further radical-mediated reactions. This property makes it valuable in various applications, including as an antioxidant and in the stabilization of polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar properties but lacking the triethoxysilyl group.
4-Hydroxy-TEMPO: Another derivative of TEMPO with a hydroxyl group, used in similar applications.
3-Carboxy-PROXYL: A nitroxide radical with a carboxyl group, used in biological studies.
Uniqueness
1-Piperidinyloxy, 2,2,6,6-tetramethyl-4-[3-(triethoxysilyl)propyl]- is unique due to the presence of the triethoxysilyl group, which allows it to be used in applications requiring silane chemistry. This makes it particularly valuable in the production of advanced materials and in surface modification processes .
Propriétés
InChI |
InChI=1S/C18H38NO5Si/c1-8-22-25(23-9-2,24-10-3)13-11-12-21-16-14-17(4,5)19(20)18(6,7)15-16/h16H,8-15H2,1-7H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVPMCBZMGRHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC1CC(N(C(C1)(C)C)[O])(C)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
